3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene
Overview
Description
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-methyl-1-propene moiety
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene, also known as DPP23, is reactive oxygen species (ROS) generation in cancer cells . It specifically targets genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Among these, CHAC1 is the most responsive to DPP23 treatment .
Mode of Action
DPP23 exerts its antitumor activity through ROS-mediated apoptosis in cancer cells . It alters the global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . DPP23 may induce GSH depletion through modulation of gene expression, especially those involved in glutathione metabolism .
Biochemical Pathways
DPP23 affects the biochemical pathways related to ROS generation and glutathione metabolism . It upregulates and downregulates multiple genes in these pathways, leading to increased ROS, unfolded protein response, and cell death .
Result of Action
The result of DPP23’s action is the selective killing of cancer cells through ROS-mediated apoptosis . DPP23 treatment leads to an increase in ROS, unfolded protein response, and cell death .
Action Environment
The action of DPP23 can be influenced by various environmental factors. For instance, the presence of endogenous factors such as the electron transport chain, peroxisomes, P450, Fe 2+, NADPH, cyclooxygenase, and lipoxygenase, and exogenous factors such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation can affect ROS generation . The specific influence of these factors on DPP23’s action, efficacy, and stability requires further investigation.
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs) and glutathione peroxidases (GPXs). These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states and oxidative stress levels .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic cancer cells, this compound induces reactive oxygen species (ROS) generation, leading to apoptosis . Additionally, it affects the expression of genes involved in oxidative stress responses, such as CHAC1, GCLC, and G6PD, further highlighting its impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, modulating their activity and function. For instance, it has been found to interact with proteins involved in ROS generation and oxidative stress responses, leading to the activation of apoptotic pathways in cancer cells . This compound also influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained ROS generation and oxidative stress, resulting in long-term changes in cellular metabolism and function . Additionally, its stability in various solvents and conditions can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic effects, including excessive ROS generation and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses and cellular metabolism. For instance, it modulates the activity of enzymes such as GSTs and GPXs, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular redox states and metabolic homeostasis, further highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . This distribution pattern can influence its efficacy and potency, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may localize to mitochondria, where it influences ROS generation and oxidative stress responses . Additionally, post-translational modifications and targeting signals can direct its localization, further modulating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative of 3,5-dimethoxyphenyl with a suitable alkene precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond in the propene moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of brominated derivatives.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenylacetonitrile: Shares the 3,5-dimethoxyphenyl group but differs in the functional group attached to the phenyl ring.
3’,5’-Dimethoxyacetophenone: Contains a similar phenyl group with methoxy substituents but has a different core structure.
3,5-Dimethylphenyl isocyanate: Similar in having a substituted phenyl ring but with different substituents and functional groups.
Uniqueness
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a 3,5-dimethoxyphenyl group with a 2-methyl-1-propene moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKPTZAURBAFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572601 | |
Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204846-44-6 | |
Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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